molecular formula C22H25N3O5 B7713280 N-(o-tolyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(o-tolyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7713280
M. Wt: 411.5 g/mol
InChI Key: CKXBMNYOAKDGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(o-tolyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

The mechanism of action of N-(o-tolyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to act through a variety of mechanisms. This compound has been found to modulate the activity of several key signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
N-(o-tolyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have a range of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and modulate signaling pathways involved in cellular processes such as cell growth, differentiation, and survival. Additionally, this compound has been found to have anti-inflammatory effects, suggesting that it may have potential as a therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(o-tolyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its ability to modulate a range of cellular processes, making it a versatile tool for studying cellular signaling pathways and cellular responses to various stimuli. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(o-tolyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of more potent and selective analogs of this compound, which may have improved efficacy and reduced toxicity. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various areas of scientific research, including cancer research and drug discovery. Finally, studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings.

Synthesis Methods

The synthesis of N-(o-tolyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of o-toluidine with 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid chloride in the presence of a base. The resulting product is then reacted with butanoyl chloride to yield the final compound.

Scientific Research Applications

N-(o-tolyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. This compound has been found to have a range of effects on cellular processes, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways.

properties

IUPAC Name

N-(2-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-14-8-5-6-9-16(14)23-19(26)10-7-11-20-24-22(25-30-20)15-12-17(27-2)21(29-4)18(13-15)28-3/h5-6,8-9,12-13H,7,10-11H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXBMNYOAKDGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

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